molecular formula C10H11NO2 B1647526 1-Methylindoline-6-carboxylic acid CAS No. 1071432-99-9

1-Methylindoline-6-carboxylic acid

Cat. No. B1647526
CAS RN: 1071432-99-9
M. Wt: 177.2 g/mol
InChI Key: LFRPPHGMTHMKPU-UHFFFAOYSA-N
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Description

1-Methylindoline-6-carboxylic acid is a carboxylic acid derivative . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

The synthesis of indole derivatives, which include this compound, has witnessed a rapid development in recent years . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids, including this compound, are weak acids, but they are many orders of magnitude stronger than the corresponding alcohols . Thus the Ka of ethanoic acid, CH2CO2H, is 10^11 times larger than that of ethanol, CH3CH2OH .


Physical And Chemical Properties Analysis

Carboxylic acids are hydrocarbon compounds in which a carboxyl group has substituted one or more of the hydrogen atoms in the hydrocarbon . The presence of a cis-double bond significantly lowers the melting point of a compound .

Scientific Research Applications

Photorelease of Carboxylic Acids

Research demonstrates the use of certain esters for the efficient photorelease of carboxylic acids, amino acids, and phosphates, facilitated by visible light and photosensitization. This process, involving photoinduced electron transfer, suggests potential applications of similar compounds in controlled release systems and photoresponsive materials (Sundararajan & Falvey, 2005).

Synthesis of Nitroindole Derivatives

The transformation of indoline-2-carboxylic acid into nitroindoline derivatives outlines a synthetic route that could be adapted for the modification of 1-Methylindoline-6-carboxylic acid. These methodologies are crucial for creating intermediates in pharmaceutical synthesis and materials science (Lavrenov et al., 2002).

Fluorophore Development

The creation of novel fluorophores for biomedical analysis from compounds like 5-methoxyindole-3-acetic acid illustrates the potential for this compound in developing new fluorescent labeling agents. These agents are valuable in various diagnostic and analytical applications due to their stability and strong fluorescence across a wide pH range (Hirano et al., 2004).

Synthesis of Bioactive Compounds

The orthopalladation and carbonylation of methyl arylglycinate substrates to produce (1H)-isoindolin-1-one-3-carboxylates demonstrates a synthetic pathway that could be relevant for the synthesis of compounds derived from this compound. These compounds are valuable intermediates in the synthesis of biologically active molecules (Nieto et al., 2011).

Angiotensin II Receptor Antagonists

Research into the modification of the 4-phenylquinoline backbone into different scaffolds for AT(1) receptor antagonists highlights the importance of structural variation in medicinal chemistry. This underscores the potential application of this compound in the development of new therapeutic agents (Cappelli et al., 2006).

Safety and Hazards

1-Methylindoline-6-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including 1-Methylindoline-6-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .

properties

IUPAC Name

1-methyl-2,3-dihydroindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRPPHGMTHMKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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